Docosatrienoic Acid

Beschreibung

Eigenschaften

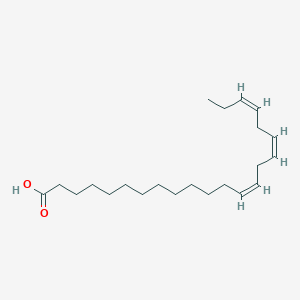

IUPAC Name |

(13Z,16Z,19Z)-docosa-13,16,19-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBQTNCISCKUMU-PDBXOOCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920518 |

Source

|

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28845-86-5 |

Source

|

| Record name | 13,16,19-Docosatrienoic acid, (Z,Z,Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mammalian Biosynthesis of Docosatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosatrienoic acid (DTA) is a 22-carbon polyunsaturated fatty acid (PUFA) with emerging biological significance. In mammals, the biosynthesis of DTA, particularly the ω-3 isomer (22:3n-3), is an integral part of the elongation and desaturation pathways of essential fatty acids. This process is primarily carried out in the endoplasmic reticulum and involves a series of enzymatic reactions catalyzed by fatty acid elongases (Elovl) and desaturases (FADS). The synthesis of DTA is intricately regulated by nutritional and hormonal signals, primarily through the transcriptional control of the key enzymes by sterol regulatory element-binding protein-1c (SREBP-1c) and peroxisome proliferator-activated receptor alpha (PPARα). Understanding this pathway is crucial for research into lipid metabolism, cellular signaling, and the development of therapeutic interventions for metabolic diseases. This guide provides a comprehensive overview of the DTA biosynthesis pathway, its regulation, and detailed experimental protocols for its investigation.

The Core Biosynthetic Pathway of this compound (22:3n-3) in Mammals

The primary route for the synthesis of this compound (22:3n-3) in mammals begins with the essential ω-3 fatty acid, α-linolenic acid (ALA; 18:3n-3), obtained from the diet. The pathway involves a series of elongation and desaturation steps, with the key elongation from a 20-carbon precursor to a 22-carbon fatty acid being the defining step in DTA synthesis.

The biosynthetic process occurs predominantly in the endoplasmic reticulum and can be summarized as follows:

-

Elongation of α-Linolenic Acid (ALA): The 18-carbon ALA is first elongated to the 20-carbon eicosatrienoic acid (ETA; 20:3n-3). This reaction is catalyzed by a fatty acid elongase.

-

Elongation of Eicosatrienoic Acid (ETA) to this compound (DTA): ETA is then further elongated to the 22-carbon this compound (DTA; 22:3n-3). This is the final step in the formation of DTA.

The key enzymes involved in this pathway are:

-

Fatty Acid Elongases (Elovl): These enzymes are responsible for the condensation reaction in the fatty acid elongation cycle, which adds two-carbon units to the acyl chain.[1][2][3] The elongation of polyunsaturated fatty acids is primarily carried out by Elovl2 and Elovl5.[4]

-

Elovl5: This elongase is involved in the elongation of C18 and C20 PUFAs.[5][6][7] It can convert ALA (18:3n-3) to ETA (20:3n-3).[7]

-

Elovl2: This elongase shows a preference for C20 and C22 PUFA substrates and is crucial for the synthesis of very-long-chain PUFAs.[5][8][9] It is the primary enzyme responsible for elongating ETA (20:3n-3) to DTA (22:3n-3).[9]

-

-

Fatty Acid Desaturases (FADS): While not directly involved in the final elongation step to DTA, FADS enzymes (FADS1/Δ5-desaturase and FADS2/Δ6-desaturase) are crucial for the overall synthesis of highly unsaturated fatty acids from their essential fatty acid precursors.

The biosynthesis of DTA is thus a multi-step process reliant on the coordinated action of these elongase enzymes. The cellular localization of these enzymes in the endoplasmic reticulum is critical for the efficient channeling of substrates and products.

Quantitative Data on DTA Biosynthesis

Precise enzyme kinetic parameters (Km, Vmax) for the specific elongation of eicosatrienoic acid (20:3n-3) to this compound (22:3n-3) by mammalian Elovl2 are not extensively documented in the literature. However, substrate specificity studies provide valuable insights into the efficiency of these reactions. Similarly, comprehensive quantitative data on the concentrations of DTA and its precursors across various mammalian tissues are limited. The following tables summarize the available qualitative and semi-quantitative information.

Table 1: Substrate Specificity of Key Mammalian Elongases in PUFA Biosynthesis

| Enzyme | Preferred Substrates | Products | Notes |

| Elovl5 | C18-C20 PUFAs (e.g., 18:3n-3, 18:2n-6) | C20-C22 PUFAs (e.g., 20:3n-3, 20:2n-6) | Efficiently elongates C18 PUFAs.[6][7] |

| Elovl2 | C20-C22 PUFAs (e.g., 20:3n-3, 22:5n-3) | C22-C24 PUFAs (e.g., 22:3n-3, 24:5n-3) | Shows higher activity towards C20 and C22 PUFAs compared to Elovl5.[8][9] |

Table 2: Reported Presence of this compound and its Precursors in Mammalian Systems

| Analyte | Tissue/Fluid | Species | Method of Detection | Reference |

| This compound (DTA) | Brain, Blood, Leukocytes | Murine, Human | LC-MS/MS | [10] |

| Eicosatrienoic Acid (ETA) | Lipids | Rat | Not specified | [11] |

Note: The concentrations of these fatty acids are highly dependent on dietary intake of precursor fatty acids.

Regulation of the DTA Biosynthesis Pathway

The biosynthesis of DTA is tightly regulated at the transcriptional level, primarily by two key transcription factors: SREBP-1c and PPARα. These factors respond to hormonal and nutritional cues, such as insulin and energy status, to modulate the expression of the elongase and desaturase genes.

Insulin Signaling and SREBP-1c Activation

Insulin, released in the fed state, is a potent activator of lipogenesis, including the elongation of fatty acids. The signaling cascade proceeds as follows:

-

Insulin Receptor Activation: Insulin binds to its receptor on the cell surface, leading to its autophosphorylation and the recruitment of insulin receptor substrate (IRS) proteins.

-

PI3K/Akt Pathway: IRS proteins activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B).

-

mTORC1 Activation: Akt activates the mammalian target of rapamycin complex 1 (mTORC1).[12][13][14]

-

SREBP-1c Activation: mTORC1 promotes both the transcription and the proteolytic processing of SREBP-1c.[12][13][14][15] The mature, nuclear form of SREBP-1c then translocates to the nucleus.

-

Gene Expression: Nuclear SREBP-1c binds to sterol regulatory elements (SREs) in the promoters of lipogenic genes, including Elovl5 and Elovl2, to increase their transcription.[16]

AMPK Signaling and Inhibition of Lipogenesis

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low energy (high AMP/ATP ratio), AMPK is activated and inhibits ATP-consuming anabolic pathways like fatty acid synthesis.

-

AMPK Activation: Low cellular energy levels lead to the activation of AMPK.

-

Inhibition of SREBP-1c: AMPK can inhibit SREBP-1c activity through multiple mechanisms:

-

Direct Phosphorylation: AMPK can directly phosphorylate SREBP-1c, which inhibits its proteolytic processing and nuclear translocation.[17][18]

-

Inhibition of Upstream Activators: AMPK can inhibit mTORC1 signaling, thereby reducing the insulin-mediated activation of SREBP-1c.[19]

-

Inhibition of LXR: AMPK can inhibit the activity of Liver X Receptor (LXR), a transcription factor that also promotes SREBP-1c expression.[20][21]

-

PPARα and Fatty Acid Catabolism

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that is activated by fatty acids and plays a key role in inducing the expression of genes involved in fatty acid oxidation. While primarily associated with catabolism, PPARα can also influence the expression of elongase and desaturase genes, creating a complex regulatory network that balances fatty acid synthesis and degradation.

Experimental Protocols

Protocol for Isolation of Liver Microsomes

This protocol describes the preparation of a microsomal fraction from mammalian liver tissue, which is enriched in the enzymes of the endoplasmic reticulum, including fatty acid elongases and desaturases.[22][23][24][25]

Materials:

-

Fresh or frozen liver tissue

-

Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Storage Buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4)

-

Protease Inhibitor Cocktail

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Tissue Preparation: Perfuse the liver with ice-cold saline to remove blood. Mince the tissue on ice.

-

Homogenization: Homogenize the minced tissue in 3-4 volumes of ice-cold Homogenization Buffer containing protease inhibitors using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Medium-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

-

Ultracentrifugation: Carefully collect the supernatant (post-mitochondrial supernatant or S9 fraction) and transfer to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Washing and Storage: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in Storage Buffer and repeat the ultracentrifugation step. Finally, resuspend the washed microsomal pellet in a minimal volume of Storage Buffer, determine the protein concentration, and store at -80°C.

Protocol for In Vitro Fatty Acid Elongase Assay

This assay measures the activity of fatty acid elongases in isolated microsomes by quantifying the incorporation of radiolabeled malonyl-CoA into fatty acids.[3][26][27]

Materials:

-

Isolated liver microsomes

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)

-

Fatty acyl-CoA substrate (e.g., eicosatrienoyl-CoA)

-

[¹⁴C]-Malonyl-CoA

-

NADPH

-

Reaction termination solution (e.g., 2.5 M KOH in 50% ethanol)

-

Hexane

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomal protein (e.g., 50-100 µg), fatty acyl-CoA substrate, and NADPH. Pre-incubate at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]-malonyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Termination and Saponification: Stop the reaction by adding the KOH solution and heat at 70°C for 1 hour to saponify the fatty acids.

-

Acidification and Extraction: Cool the tubes and acidify the mixture with concentrated HCl. Extract the total fatty acids by adding hexane and vortexing vigorously.

-

Quantification: Centrifuge to separate the phases. Transfer the upper hexane layer containing the radiolabeled fatty acids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol for Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of fatty acid composition in biological samples, including the derivatization of fatty acids to fatty acid methyl esters (FAMEs).[28][29][30][31]

Materials:

-

Lipid extract from a biological sample

-

Internal standard (e.g., C17:0)

-

Derivatization reagent (e.g., 14% Boron trifluoride in methanol or methanolic HCl)

-

Hexane or Heptane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a polar column for FAME analysis)

Procedure:

-

Lipid Extraction: Extract total lipids from the sample using a standard method (e.g., Folch or Bligh-Dyer).

-

Derivatization to FAMEs: a. To the dried lipid extract, add the internal standard and the derivatization reagent. b. Heat the mixture in a sealed tube at a specified temperature and time (e.g., 100°C for 1 hour). c. Cool the reaction and add hexane and saturated NaCl solution to extract the FAMEs into the organic phase. d. Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

-

GC-MS Analysis: a. Inject an aliquot of the FAMEs solution into the GC-MS. b. Use an appropriate temperature program for the GC oven to separate the FAMEs based on their chain length and degree of unsaturation. c. The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and to quantify them relative to the internal standard.

Conclusion

The biosynthesis of this compound in mammals is a finely tuned process integrated within the broader pathways of polyunsaturated fatty acid metabolism. The key elongase enzymes, particularly Elovl2, play a pivotal role in the final step of DTA synthesis. The intricate transcriptional regulation by SREBP-1c and PPARα, under the control of insulin and cellular energy status, highlights the importance of this pathway in maintaining lipid homeostasis. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the various facets of DTA biosynthesis and its regulation. Further research, particularly in obtaining precise quantitative data on enzyme kinetics and tissue concentrations, will be crucial for a more complete understanding of the biological roles of DTA and for the development of novel therapeutic strategies targeting lipid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of arachidonic acid on the concentration of hydroxyeicosatetraenoic acids in culture media of mesenchymal stromal cells differentiating into adipocytes or osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELOVL2 gene polymorphisms are associated with increases in plasma eicosapentaenoic and docosahexaenoic acid proportions after fish oil supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dominant Elongase Activity of Elovl5a but Higher Expression of Elovl5b in Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Identification and Functional Characterization of LC-PUFA Biosynthesis Elongase (elovl2) Gene in Chinese Sturgeon (Acipenser sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel docosatrienes and 17S-resolvins generated from docosahexaenoic acid in murine brain, human blood, and glial cells. Autacoids in anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ACTION OF LINOLENIC AND DOCOSAHEXAENOIC ACIDS UPON THE EICOSATRIENOIC ACID LEVEL IN RAT LIPIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insulin‐dependent and ‐independent regulation of sterol regulatory element‐binding protein‐1c - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bifurcation of insulin signaling pathway in rat liver: mTORC1 required for stimulation of lipogenesis, but not inhibition of gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mTORC1 activates SREBP-1c and uncouples lipogenesis from gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. Mechanism of AMPK Suppression of LXR-dependent Srebp-1c Transcription [ijbs.com]

- 20. Mechanism of AMPK Suppression of LXR-dependent Srebp-1c Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. oyc.co.jp [oyc.co.jp]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. biorxiv.org [biorxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. shimadzu.com [shimadzu.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. gcms.cz [gcms.cz]

- 30. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 31. agilent.com [agilent.com]

Endogenous Synthesis of Docosatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosatrienoic acid (DTA), a 22-carbon polyunsaturated fatty acid (PUFA), exists in several isomeric forms with diverse biological activities. The endogenous synthesis of these isomers is a complex process orchestrated by a series of desaturase and elongase enzymes. Understanding these biosynthetic pathways is critical for research into lipid metabolism, inflammation, and the development of novel therapeutics. This technical guide provides an in-depth overview of the core pathways for the synthesis of n-3, n-6, and n-9 DTA isomers, details the key enzymes involved, presents quantitative data, outlines experimental protocols for studying their synthesis, and visualizes the intricate molecular pathways.

Introduction

Docosatrienoic acids (DTAs) are long-chain polyunsaturated fatty acids that play significant roles in cellular structure and signaling. The primary isomers of DTA are distinguished by the position of the double bonds in their acyl chains, which in turn dictates their metabolic pathway and biological function. The three main series of PUFAs, omega-3 (n-3), omega-6 (n-6), and omega-9 (n-9), each give rise to a distinct DTA isomer through a series of elongation and desaturation steps.

This guide will focus on the endogenous synthesis of:

-

13,16,19-Docosatrienoic acid (22:3n-3) : Synthesized from the essential fatty acid alpha-linolenic acid (ALA).

-

7,10,13-Docosatrienoic acid (22:3n-6) : Derived from the essential fatty acid linoleic acid (LA).

-

This compound (22:3n-9) : Synthesized from oleic acid, typically under conditions of essential fatty acid deficiency.

Biosynthetic Pathways of this compound Isomers

The endogenous synthesis of DTA isomers is a multi-step process occurring primarily in the endoplasmic reticulum. The pathways are dependent on the precursor fatty acid and involve the coordinated action of fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL).

Synthesis of 13,16,19-Docosatrienoic Acid (22:3n-3)

The synthesis of the n-3 isomer of DTA begins with the essential omega-3 fatty acid, α-linolenic acid (ALA, 18:3n-3). This pathway involves a series of elongation steps catalyzed by ELOVL enzymes.[1]

-

Step 1: Elongation of ALA. α-Linolenic acid (18:3n-3) is elongated by an ELOVL enzyme, likely ELOVL5, to produce eicosatrienoic acid (20:3n-3).

-

Step 2: Further Elongation. Eicosatrienoic acid (20:3n-3) is then further elongated by an ELOVL enzyme, such as ELOVL2, to yield this compound (22:3n-3).[1]

Synthesis of 7,10,13-Docosatrienoic Acid (22:3n-6)

The synthesis of the n-6 isomer of DTA starts with the essential omega-6 fatty acid, linoleic acid (LA, 18:2n-6). This pathway involves both desaturation and elongation steps.

-

Step 1: Desaturation of LA. Linoleic acid (18:2n-6) is first desaturated by Δ6-desaturase (FADS2) to form γ-linolenic acid (GLA, 18:3n-6).

-

Step 2: Elongation of GLA. GLA is then elongated by ELOVL5 to produce dihomo-γ-linolenic acid (DGLA, 20:3n-6).

-

Step 3: Further Elongation. DGLA is subsequently elongated by ELOVL2 to yield this compound (22:3n-6).

Synthesis of this compound (n-9)

The synthesis of the n-9 isomer of DTA occurs when there is a deficiency in the essential fatty acids LA and ALA. In this scenario, the body utilizes oleic acid (18:1n-9) as a substrate.

-

Step 1: Desaturation of Oleic Acid. Oleic acid (18:1n-9) is desaturated by Δ6-desaturase (FADS2) to produce 6,9-octadecadienoic acid (18:2n-9).

-

Step 2: Elongation. 6,9-Octadecadienoic acid is then elongated by ELOVL5 to form 8,11-eicosadienoic acid (20:2n-9).

-

Step 3: Desaturation. 8,11-Eicosadienoic acid is subsequently desaturated by Δ5-desaturase (FADS1) to yield Mead acid (20:3n-9).

-

Step 4: Elongation. Finally, Mead acid is elongated by ELOVL2 to produce the n-9 this compound.

Key Enzymes in this compound Synthesis

The synthesis of DTA isomers is dependent on the activity of two key families of enzymes: fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL).

| Enzyme Family | Enzyme | Gene | Chromosomal Location (Human) | Function in DTA Synthesis |

| Desaturases | Δ5-Desaturase | FADS1 | 11q12.2 | Catalyzes the introduction of a double bond at the delta-5 position, a key step in n-9 DTA synthesis. |

| Δ6-Desaturase | FADS2 | 11q12.2 | Catalyzes the initial desaturation of linoleic acid and α-linolenic acid, and is also involved in the n-9 pathway.[2][3] | |

| Elongases | ELOVL2 | ELOVL2 | 6p24.2 | Primarily elongates C22 and C24 PUFAs, including the final elongation step in the synthesis of all three DTA isomers.[4][5] |

| ELOVL5 | ELOVL5 | 6p12.1 | Elongates C18 and C20 PUFAs, acting on the initial substrates in the n-6 and n-9 DTA synthesis pathways.[6] |

Regulation of this compound Synthesis

The endogenous synthesis of DTA is tightly regulated at the transcriptional level, primarily by dietary fatty acids and the interplay of key transcription factors.

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A major regulator of lipogenesis, SREBP-1c upregulates the expression of both FADS and ELOVL genes, thereby promoting the synthesis of PUFAs, including DTA.[2][3][7][8]

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, activated by fatty acids, can also modulate the expression of desaturase and elongase genes.[2][3][7][8]

-

Dietary Polyunsaturated Fatty Acids: The levels of dietary n-3 and n-6 PUFAs can influence the expression of FADS and ELOVL genes, creating a feedback mechanism to maintain lipid homeostasis.

Quantitative Data

Quantitative analysis of DTA isomers and the kinetic properties of the enzymes involved are crucial for understanding the dynamics of these pathways.

Table 1: Substrate Specificity and Products of Key Enzymes in DTA Synthesis

| Enzyme | Primary Substrates | Key Products in DTA Pathways |

| FADS1 (Δ5-Desaturase) | Dihomo-γ-linolenic acid (20:3n-6), Eicosatetraenoic acid (20:4n-3) | Arachidonic acid (20:4n-6), Eicosapentaenoic acid (20:5n-3) |

| FADS2 (Δ6-Desaturase) | Linoleic acid (18:2n-6), α-Linolenic acid (18:3n-3), 24:5n-3, 24:4n-6 | γ-Linolenic acid (18:3n-6), Stearidonic acid (18:4n-3), 24:6n-3, 24:5n-6 |

| ELOVL2 | C22 and C24 PUFAs (e.g., 22:5n-3, 22:4n-6) | C24 PUFAs (e.g., 24:5n-3, 24:4n-6) |

| ELOVL5 | C18 and C20 PUFAs (e.g., 18:3n-6, 18:4n-3, 20:4n-6, 20:5n-3) | C20 and C22 PUFAs (e.g., 20:3n-6, 20:4n-3, 22:4n-6, 22:5n-3) |

Table 2: Tissue Distribution of this compound Isomers

Quantitative data on the absolute concentrations of DTA isomers in human tissues is limited and can vary significantly based on diet and genetic factors. The following provides a general overview of their presence.

| Tissue | n-3 DTA (13,16,19-22:3) | n-6 DTA (7,10,13-22:3) | n-9 DTA |

| Brain | Present in phospholipids.[9] | Present in phospholipids.[9] | Generally low, but can accumulate in essential fatty acid deficiency. |

| Liver | Present, reflects dietary intake and synthesis. | Present, reflects dietary intake and synthesis. | Low levels. |

| Adipose Tissue | Present, serves as a storage depot. | Present, serves as a storage depot. | Low levels. |

| Plasma | Circulates esterified in lipids. | Circulates esterified in lipids. | Low levels. |

Experimental Protocols

Studying the endogenous synthesis of DTA requires robust experimental methods for enzyme activity assays and lipid analysis.

General Workflow for Studying DTA Synthesis

Protocol: Fatty Acid Elongase (ELOVL) Activity Assay

This protocol is adapted for measuring the activity of ELOVL2 and ELOVL5 using a radiolabeled substrate.

Materials:

-

Microsomal protein fraction isolated from tissues or cultured cells.

-

[1-14C]-labeled fatty acyl-CoA substrate (e.g., [1-14C]20:3n-6-CoA for ELOVL2, [1-14C]18:3n-6-CoA for ELOVL5).

-

Malonyl-CoA.

-

NADPH.

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Solvents for lipid extraction (e.g., chloroform:methanol).

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and malonyl-CoA.

-

Add the microsomal protein to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a solution of chloroform:methanol (2:1, v/v).

-

Extract the total lipids from the reaction mixture.

-

Separate the fatty acid methyl esters by TLC.

-

Scrape the spots corresponding to the substrate and the elongated product and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity as nmol of substrate converted per minute per mg of protein.

Protocol: Fatty Acid Desaturase (FADS) Activity Assay

This protocol is designed to measure the activity of FADS1 and FADS2.

Materials:

-

Microsomal protein fraction.

-

Unlabeled fatty acid substrate (e.g., dihomo-γ-linolenic acid for FADS1, linoleic acid for FADS2).

-

[14C]-labeled precursor for acyl-CoA synthesis (e.g., [1-14C]acetate) or direct use of a radiolabeled fatty acid substrate.

-

CoA, ATP, and MgCl2 for in-situ acyl-CoA synthesis.

-

NADH or NADPH.

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

-

Lipid extraction solvents.

-

High-performance liquid chromatography (HPLC) or GC-MS for product separation and quantification.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADH or NADPH, CoA, ATP, and MgCl2.

-

Add the microsomal protein and the fatty acid substrate.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and extract the total lipids.

-

Saponify the lipids and prepare fatty acid methyl esters.

-

Separate and quantify the substrate and the desaturated product using HPLC or GC-MS.

-

Calculate the desaturase activity based on the amount of product formed.

Protocol: Lipid Extraction and Analysis by GC-MS

Procedure:

-

Homogenize the biological sample in a mixture of chloroform:methanol (2:1, v/v).

-

Add an internal standard (e.g., a C17:0 fatty acid) for quantification.

-

After phase separation, collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Saponify the lipid extract using methanolic NaOH.

-

Methylate the fatty acids using a reagent such as BF3-methanol.

-

Extract the fatty acid methyl esters (FAMEs) with hexane.

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

-

Identify and quantify the DTA isomers based on their retention times and mass spectra compared to authentic standards.

Conclusion

The endogenous synthesis of this compound isomers is a vital component of lipid metabolism, with implications for cellular health and disease. The pathways, primarily regulated by FADS and ELOVL enzymes, are intricately controlled by genetic and dietary factors. A thorough understanding of these processes, facilitated by the experimental approaches outlined in this guide, is essential for advancing research in nutrition, pharmacology, and the development of therapies targeting lipid-mediated diseases. The provided diagrams and data tables serve as a foundational resource for professionals in these fields.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Regulation of FADS2 transcription by SREBP-1 and PPAR-α influences LC-PUFA biosynthesis in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of FADS2 transcription by SREBP-1 and PPAR-α influences LC-PUFA biosynthesis in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Melanogenesis Partly through Suppressing the Intracellular MITF/Tyrosinase Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Fatty Acids as Nutritional Therapy for NAFLD: A Bibliometric Analysis of Research Trends and Future Directions [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. britannica.com [britannica.com]

The Metabolic Journey of Dietary Docosatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosatrienoic acid (DTA), a 22-carbon omega-3 polyunsaturated fatty acid (22:3n-3), is emerging as a bioactive lipid with potential anti-inflammatory and anti-tumor properties. While its in vitro effects are being increasingly studied, a comprehensive understanding of its metabolic fate following dietary intake remains largely uncharted. This technical guide synthesizes the current, albeit limited, knowledge on the metabolic journey of DTA, from absorption to its potential cellular transformations. Due to the scarcity of direct in vivo data for DTA, this guide extrapolates from the well-established metabolic pathways of analogous very-long-chain polyunsaturated fatty acids (VLCPUFAs), such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). This document provides a foundational framework for researchers, scientists, and drug development professionals investigating the therapeutic potential of this novel fatty acid. We present inferred metabolic pathways, detailed experimental protocols for its analysis, and quantitative data on related compounds to guide future research in this promising area.

Introduction

This compound (DTA) is a very-long-chain polyunsaturated fatty acid (VLCPUFA) of the omega-3 series. While not commonly found in the human diet, advancements in biotechnology have enabled its production in engineered oilseed crops like Brassica carinata, making it available for nutritional and pharmacological investigation[1]. In vitro studies have suggested that DTA possesses anti-inflammatory and anti-tumor activities comparable to the well-studied omega-3 fatty acid, docosahexaenoic acid (DHA)[2]. However, to fully harness its potential, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial. This guide provides a technical overview of the putative metabolic fate of dietary DTA, drawing heavily on the established metabolic pathways of other n-3 VLCPUFAs.

Absorption and Distribution

The intestinal absorption of dietary lipids is a well-characterized process that can be inferred for DTA.

Digestion and Absorption

Dietary triglycerides are hydrolyzed in the lumen of the small intestine by pancreatic lipases into free fatty acids and monoglycerides. These products, along with bile salts, form micelles, which facilitate their transport across the unstirred water layer to the surface of the enterocytes. Once at the enterocyte membrane, the free fatty acids and monoglycerides are absorbed, likely through a combination of passive diffusion and protein-mediated transport. Inside the enterocytes, they are re-esterified back into triglycerides.

Lymphatic Transport and Plasma Distribution

The newly synthesized triglycerides are packaged into chylomicrons, which are large lipoprotein particles. These chylomicrons are then secreted into the lymphatic system and eventually enter the bloodstream. In the circulation, lipoprotein lipase (LPL) hydrolyzes the triglycerides in chylomicrons, releasing fatty acids for uptake by peripheral tissues, such as muscle and adipose tissue. The chylomicron remnants are then taken up by the liver. Fatty acids can also be transported in the plasma bound to albumin.

Tissue Incorporation

Following uptake from the circulation, DTA is expected to be incorporated into the phospholipid membranes of various tissues. One in vitro study has shown that DTA accumulates in the phospholipids of human fibroblasts when cultured in a specific medium[3]. The extent of incorporation into different tissues in vivo is currently unknown but is a critical area for future research.

Metabolism

The metabolic fate of DTA within the cell is likely to follow one of three main pathways: β-oxidation for energy production, retroconversion to shorter-chain fatty acids, or further elongation and desaturation to other long-chain polyunsaturated fatty acids.

β-Oxidation

Like other fatty acids, DTA can be broken down through β-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for ATP production. This process occurs in both the mitochondria and peroxisomes[4][5]. For very-long-chain fatty acids like DTA, the initial cycles of β-oxidation typically occur in the peroxisomes until the chain length is sufficiently shortened for mitochondrial β-oxidation[4].

Retroconversion

Retroconversion is the process of shortening a fatty acid chain, which is essentially a partial β-oxidation. In the context of n-3 PUFAs, the retroconversion of DHA (22:6n-3) to EPA (20:5n-3) is a well-documented peroxisomal process[6][7]. It is plausible that DTA (22:3n-3) undergoes a similar retroconversion to eicosatrienoic acid (ETA; 20:3n-3).

Elongation and Desaturation

DTA could also serve as a substrate for further elongation and desaturation reactions, leading to the formation of other bioactive n-3 PUFAs. The key enzymes in this pathway are the fatty acid elongases (ELOVLs) and desaturases (FADS). Specifically, DTA could be converted to docosapentaenoic acid (DPA; 22:5n-3) through the action of a Δ5-desaturase and a subsequent elongation step, or potentially directly to DPA via a Δ4-desaturase, although the latter is less common in mammals.

Hypothetical Metabolic Pathways of this compound

The following diagram illustrates the potential metabolic pathways of dietary DTA, inferred from the known metabolism of other n-3 VLCPUFAs.

References

- 1. Stepwise metabolic engineering of this compound – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Melanogenesis Partly through Suppressing the Intracellular MITF/Tyrosinase Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. Peroxisomal retroconversion of docosahexaenoic acid (22:6(n-3)) to eicosapentaenoic acid (20:5(n-3)) studied in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Physiological Role of Docosatrienoic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosatrienoic acid (DTA) is a very-long-chain polyunsaturated fatty acid with a 22-carbon backbone and three double bonds. While the term can encompass various isomers, this guide focuses on the emerging research surrounding the omega-3 isomer, (13Z,16Z,19Z)-docosatrienoic acid (22:3n-3), a downstream metabolite of α-linolenic acid. Although less studied than its more famous counterpart, docosahexaenoic acid (DHA), DTA is gaining recognition for its distinct physiological roles and potential therapeutic applications. This document provides a comprehensive overview of the current understanding of DTA's biosynthesis, metabolism, and physiological functions in humans, with a focus on its anti-inflammatory, anti-tumor, and dermatological effects. Detailed experimental protocols and signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Very-long-chain polyunsaturated fatty acids (VLCPUFAs) are critical components of cellular membranes and precursors to potent signaling molecules that regulate a myriad of physiological processes in the human body.[1] An imbalance in these fatty acids can contribute to a range of health issues, including cardiovascular diseases, neurological disorders, and immunological conditions.[1] While much of the research has centered on well-known omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), other VLCPUFAs, such as this compound (DTA), are emerging as bioactive lipids with unique and significant health benefits.[1]

This technical guide synthesizes the current scientific knowledge on the physiological role of the omega-3 this compound (22:3n-3) in humans. It is designed to be a resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this lesser-known but promising fatty acid.

Biosynthesis and Metabolism of this compound (22:3n-3)

The primary pathway for the biosynthesis of DTA (22:3n-3) in humans is through the elongation of α-linolenic acid (ALA, 18:3n-3), an essential omega-3 fatty acid obtained from the diet.[1] The process involves a series of elongation and desaturation steps, as illustrated in the pathway diagram below.

Biosynthetic Pathway

The biosynthesis of DTA from ALA involves the following key steps:

-

Elongation: ALA is first elongated to eicosatrienoic acid (ETA, 20:3n-3).[1]

-

Further Elongation: ETA is then elongated by a fatty acid elongase to produce this compound (DTA, 22:3n-3).[1]

A key enzyme in this process is the ELO-type elongase (EhELO1), which can facilitate the elongation of various polyunsaturated fatty acids.[1]

Figure 1: Biosynthesis pathway of this compound (22:3n-3) from α-Linolenic Acid.

Physiological Roles and Therapeutic Potential

Emerging research has highlighted several key physiological roles of DTA, suggesting its potential as a therapeutic agent in various diseases.

Anti-inflammatory Effects

DTA has demonstrated potent anti-inflammatory properties. In-vitro studies using human macrophage-like cells (differentiated from THP-1 monocytes) have shown that DTA can significantly downregulate the protein expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interferon-γ (IFN-γ), and tumor necrosis factor-α (TNF-α).

The proposed mechanism for this anti-inflammatory action involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Omega-3 fatty acids, in general, are known to suppress NF-κB activation. This can occur through a PPARα-dependent pathway where the fatty acid or its oxidized metabolite binds to the peroxisome proliferator-activated receptor-alpha (PPARα), which then interferes with NF-κB signaling.[1][2] Another mechanism involves the inhibition of IκB phosphorylation, which prevents the release and nuclear translocation of the active NF-κB complex.

References

The Gateway to Cellular Function: An In-depth Technical Guide on the Cellular Uptake and Transport of Docosatrienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatrienoic Acid (DTA), a 22-carbon polyunsaturated fatty acid, is emerging as a molecule of significant interest in cellular biology and pharmacology. As an omega-3 fatty acid, its structural similarity to the well-studied docosahexaenoic acid (DHA) suggests a crucial role in maintaining cell membrane integrity and fluidity.[1] While research has begun to uncover its anti-inflammatory and anti-tumor properties, a comprehensive understanding of its journey into the cell—from the extracellular space to its ultimate metabolic fate—is paramount for harnessing its therapeutic potential. This technical guide provides a detailed overview of the current understanding and methodologies surrounding the cellular uptake and transport of DTA, offering a foundational resource for researchers in the field.

Core Concepts in Fatty Acid Cellular Uptake and Transport

The cellular uptake of long-chain fatty acids like DTA is a complex process that involves both passive diffusion and protein-mediated transport. The prevailing model suggests a multi-step process:

-

Adsorption to the Plasma Membrane: Fatty acids first associate with the outer leaflet of the plasma membrane.

-

Transmembrane Movement: Subsequently, they "flip-flop" to the inner leaflet. This process can occur passively or be facilitated by membrane-bound proteins.

-

Intracellular Trafficking: Once inside the cell, fatty acids are bound by cytosolic fatty acid-binding proteins (FABPs) that shuttle them to various organelles for metabolism or storage.

Several families of proteins are implicated in the facilitated transport of long-chain fatty acids across the plasma membrane, including:

-

Fatty Acid Transport Proteins (FATPs/SLC27A family): These proteins are believed to facilitate the uptake of fatty acids by converting them to acyl-CoAs, thereby "trapping" them within the cell.

-

Fatty Acid Translocase (FAT/CD36): This scavenger receptor is involved in the uptake of a broad range of lipids.

-

Plasma Membrane-bound Fatty Acid Binding Proteins (FABPpm): These proteins are thought to increase the local concentration of fatty acids at the cell surface.

Cellular Uptake and Transport of this compound: A Mechanistic Overview

Direct experimental data on the specific transporters and kinetics of DTA uptake are currently limited. However, based on the well-established mechanisms for other very-long-chain polyunsaturated fatty acids (VLCPUFAs) like DHA, a putative model for DTA transport can be proposed. It is highly probable that DTA utilizes the same protein machinery, including FATPs and CD36, for its entry into the cell. Once inside, cytosolic FABPs likely bind to DTA, facilitating its transport to the endoplasmic reticulum for esterification into complex lipids or to peroxisomes and mitochondria for β-oxidation.

Key Putative Protein Families in DTA Transport

| Protein Family | General Function in Fatty Acid Transport | Putative Role in DTA Transport |

| Fatty Acid Transport Proteins (FATPs/SLC27A) | Facilitate uptake of long-chain and very-long-chain fatty acids, often coupled with acyl-CoA synthetase activity. | Likely involved in the primary uptake of DTA from the extracellular space. |

| Fatty Acid Translocase (FAT/CD36) | A scavenger receptor that binds and transports a wide range of lipids, including long-chain fatty acids. | May contribute to the cellular uptake of DTA, particularly in tissues with high lipid metabolism. |

| Fatty Acid Binding Proteins (FABPs) | Intracellular chaperones that bind and transport fatty acids to various cellular compartments, preventing their cytotoxic accumulation and directing them to specific metabolic pathways. | Essential for the intracellular trafficking of DTA to organelles for metabolism and signaling. |

Quantitative Data on Very-Long-Chain Polyunsaturated Fatty Acid Transport

While specific kinetic data for DTA transport are not yet available, studies on the closely related DHA provide valuable insights into the potential transport characteristics of VLCPUFAs. The following table summarizes representative kinetic parameters for the uptake of long-chain fatty acids in various cell types. It is important to note that these values can vary significantly depending on the cell type, experimental conditions, and the specific fatty acid being studied.

| Fatty Acid | Cell Type | Transporter(s) Implicated | Km (µM) | Vmax (pmol/min/mg protein) |

| Oleate (18:1) | Adipocytes | FATP1, CD36 | ~7 | ~5000 |

| Oleate (18:1) | Hepatocytes | FATP2, FATP5, CD36 | ~5-10 | Not Reported |

| Arachidonate (20:4) | Cardiomyocytes | FATP1, FATP6, CD36 | Not Reported | Not Reported |

| Docosahexaenoate (DHA) | Brain Endothelial Cells | FATP1, FABP5 | Not Reported | Not Reported |

Note: This table presents approximate values from various studies and should be considered as a general reference. Direct measurement of DTA transport kinetics is necessary for accurate characterization.

Experimental Protocols for Studying this compound Uptake

Investigating the cellular uptake of DTA requires robust and sensitive experimental methodologies. The following protocols provide a framework for quantifying DTA transport in cultured cells.

Radiolabeled DTA Uptake Assay

This classic method offers high sensitivity and allows for direct quantification of fatty acid uptake.

Materials:

-

Cultured cells of interest (e.g., hepatocytes, adipocytes, neurons)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Radiolabeled DTA (e.g., [³H]-DTA or [¹⁴C]-DTA)

-

Bovine serum albumin (BSA), fatty acid-free

-

Stop solution (e.g., ice-cold PBS with 0.2% BSA and a transport inhibitor like phloretin)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and vials

-

Scintillation counter

Protocol:

-

Cell Seeding: Plate cells in multi-well plates and grow to confluence.

-

Preparation of DTA-BSA Complex: Prepare a stock solution of radiolabeled DTA complexed with fatty acid-free BSA in serum-free medium.

-

Initiation of Uptake: Wash cells with warm PBS. Add the DTA-BSA complex to initiate uptake and incubate at 37°C for various time points (e.g., 0.5, 1, 2, 5, 10 minutes).

-

Termination of Uptake: Remove the uptake medium and wash the cells rapidly with ice-cold stop solution to halt transport.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Data Analysis: Calculate the rate of DTA uptake (e.g., in pmol/min/mg protein).

Fluorescent DTA Analog Uptake Assay

This method utilizes a fluorescently tagged fatty acid analog and offers a higher-throughput alternative to radiolabeled assays.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

Fluorescent DTA analog (e.g., BODIPY-DTA)

-

Fluorescence microplate reader with bottom-read capability

-

Quenching agent (optional, to reduce extracellular fluorescence)

Protocol:

-

Cell Seeding: Plate cells in black-walled, clear-bottom multi-well plates.

-

Preparation of Fluorescent Probe: Prepare a working solution of the fluorescent DTA analog in serum-free medium.

-

Uptake Measurement: Add the fluorescent probe to the cells. Immediately begin kinetic measurements of intracellular fluorescence using a microplate reader (Excitation/Emission wavelengths will depend on the specific fluorophore).

-

Data Analysis: The increase in fluorescence over time reflects the rate of uptake. For endpoint assays, measure fluorescence after a fixed incubation period. Normalize data to cell number or protein concentration.

Signaling Pathways Associated with this compound

While the specific signaling cascades initiated by DTA are still under investigation, its structural similarity to other omega-3 fatty acids suggests potential involvement in several key pathways.

-

Membrane Fluidity and Lipid Raft Modulation: Incorporation of DTA into cell membranes can alter their fluidity and the composition of lipid rafts, specialized membrane microdomains that are critical for signal transduction.[1] This can indirectly influence the activity of membrane-bound receptors and signaling proteins.

-

G-Protein Coupled Receptor (GPCR) Activation: Certain fatty acids can act as ligands for a class of GPCRs, such as GPR120 (also known as FFAR4). Activation of these receptors can trigger various downstream signaling cascades involved in metabolic regulation and inflammation. It is plausible that DTA could also modulate the activity of these receptors.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Fatty acids and their metabolites are known ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. DTA may act as a direct or indirect activator of PPARs, contributing to its reported anti-inflammatory effects.

Visualizing Cellular Processes

Experimental Workflow for DTA Uptake Studies

Caption: A generalized workflow for studying the cellular uptake of this compound.

Putative Signaling Pathways of this compound

Caption: Proposed signaling pathways potentially activated by this compound.

Conclusion and Future Directions

The cellular uptake and transport of this compound represent a critical area of research for understanding its physiological roles and therapeutic applications. While the precise mechanisms are yet to be fully elucidated, the existing knowledge of long-chain fatty acid transport provides a solid framework for future investigations. Key future research directions should focus on:

-

Identifying specific DTA transporters: Utilizing techniques such as siRNA-mediated knockdown or CRISPR-Cas9 knockout to identify the primary proteins responsible for DTA uptake in various cell types.

-

Determining DTA transport kinetics: Performing detailed kinetic studies to determine the Michaelis-Menten constants (Km and Vmax) for DTA transport.

-

Investigating DTA-protein binding affinities: Measuring the binding affinities of DTA to different isoforms of FATPs and FABPs.

-

Elucidating DTA-specific signaling pathways: Using transcriptomic, proteomic, and metabolomic approaches to map the signaling networks regulated by DTA.

A deeper understanding of these fundamental processes will be instrumental in advancing the development of DTA-based therapeutics for a range of diseases.

References

An In-depth Technical Guide to the Identification of Docosatrienoic Acid Isomers in Tissues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for identifying and quantifying Docosatrienoic Acid (DTA) isomers in biological tissues. It covers experimental protocols, data presentation, and the known signaling pathways associated with these important lipid molecules.

Introduction to this compound (DTA)

This compound (DTA) is a very long-chain polyunsaturated fatty acid (VLCPUFA) with the chemical notation 22:3. As an omega-3 fatty acid, the most common isomer is all-cis-13,16,19-docosatrienoic acid (DTA; 22:3n-3). DTA is biosynthesized from α-linolenic acid (ALA, 18:3n-3) through a series of elongation and desaturation steps. While present in mammalian tissues in minimal amounts, emerging research has highlighted its potential roles in various physiological and pathological processes. DTA has demonstrated anti-inflammatory, anti-tumor, and anti-melanogenic properties, making it a molecule of interest for therapeutic development.[1][2]

Quantitative Distribution of DTA Isomers in Tissues

Quantitative data specifically for DTA isomers in various tissues is scarce due to their low abundance. However, the distribution of structurally related and more abundant very long-chain polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), can provide insights into the likely distribution of DTA. The following tables are illustrative examples based on data for related fatty acids and should be considered as a template for presenting future quantitative data on DTA isomers.

Table 1: Illustrative Example of Fatty Acid Composition in Human Adipose Tissue (% of Total Fatty Acids)

| Fatty Acid Isomer | Mean (%) | Standard Deviation (%) |

| 16:1n-7t | 0.15 | 0.06 |

| 18:1t | 1.47 | 0.53 |

| 18:2t | 1.15 | 0.35 |

| Rumenic acid (CLA) | 0.56 | 0.18 |

| Docosahexaenoic Acid (DHA) | 0.13 - 0.27 * | N/A |

*This range for DHA in adipose tissue is based on a study in obese postmenopausal women before and after supplementation. It illustrates how levels of these fatty acids can be quantified and are subject to dietary influences.[3]

Table 2: Illustrative Example of DHA Concentration in Various Mouse Tissues after Dietary Supplementation

| Tissue | Control Diet (µg/g) | DHA-Supplemented Diet (µg/g) |

| Liver | ~50 | ~250 |

| Adipose Tissue | ~10 | ~50 |

| Heart | ~100 | ~300 |

| Eye | ~200 | ~400 |

| Brain | ~300 | ~350 |

*This table is a generalized representation based on data from studies on dietary DHA accretion in mouse tissues. The brain shows a high and relatively stable concentration of these essential fatty acids.

Experimental Protocols for the Identification of DTA Isomers

The identification and quantification of DTA isomers in tissues is a multi-step process that requires careful sample preparation and sophisticated analytical techniques.

3.1. Lipid Extraction from Tissues

The first step is the extraction of total lipids from the tissue matrix. The Folch and Bligh and Dyer methods are the most commonly used.

-

Folch Method:

-

Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol.

-

Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

-

The lower chloroform phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

3.2. Saponification of Esterified Fatty Acids

To analyze the total fatty acid profile, including those esterified in triglycerides and phospholipids, a saponification step is necessary to release the fatty acids.

-

Resuspend the dried lipid extract in a solution of sodium hydroxide or potassium hydroxide in methanol.

-

Heat the mixture to hydrolyze the ester bonds.

-

Acidify the solution to protonate the fatty acid salts, making them soluble in an organic solvent.

-

Extract the free fatty acids with a non-polar solvent like hexane.

3.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the carboxylic acid group of the fatty acids must be derivatized to a more volatile form, typically a methyl ester.

-

Boron Trifluoride (BF₃)-Methanol Method:

-

Add a BF₃-methanol solution to the extracted free fatty acids.

-

Heat the mixture to facilitate the esterification reaction.

-

After cooling, add water and a non-polar solvent (e.g., hexane).

-

The upper hexane layer containing the FAMEs is collected for analysis.

-

3.4. Chromatographic Separation of DTA Isomers

The separation of DTA isomers, particularly geometric (cis/trans) and positional isomers, requires high-resolution chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A highly polar capillary column, such as one with an ionic liquid stationary phase, is recommended for separating geometric isomers.

-

Injection: A splitless injection is typically used for trace analysis.

-

Oven Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: Electron impact (EI) ionization is commonly used. The fragmentation patterns of the DTA isomers can help in their identification.

-

-

Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC):

-

This technique is particularly powerful for separating unsaturated fatty acid isomers. The silver ions on the stationary phase interact with the double bonds of the fatty acids, allowing for separation based on the number, position, and geometry of the double bonds.

-

Signaling Pathways of this compound

DTA has been shown to modulate several key signaling pathways, primarily related to inflammation, cancer, and skin pigmentation.

4.1. Anti-Melanogenic Effects

DTA has been identified as an inhibitor of melanogenesis.[2][4] Its primary mechanism of action is the suppression of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes.[2][4]

-

Mechanism: DTA inhibits the nuclear translocation of MITF. This leads to the downregulation of MITF's target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[4] The reduced expression of these enzymes results in decreased melanin production.[4]

4.2. Anti-Inflammatory and Anti-Tumor Effects

DTA has demonstrated potent anti-inflammatory and anti-tumor properties, in some cases exceeding those of DHA.[1][5]

-

Anti-Inflammatory Mechanism: DTA has been shown to reduce the expression of several pro-inflammatory cytokines in human macrophages, including:

-

Interleukin-1β (IL-1β)

-

Interleukin-6 (IL-6)

-

Interferon-γ (IFN-γ)

-

Monocyte chemoattractant protein-1 (MCP-1)

-

Tumor necrosis factor-α (TNF-α)[1]

While the precise mechanism for DTA is still under investigation, it is likely that, similar to other omega-3 fatty acids, it involves the modulation of key inflammatory transcription factors such as NF-κB and the activation of peroxisome proliferator-activated receptors (PPARs).

-

-

Anti-Tumor Mechanism: In human breast cancer cells, DTA has been shown to have comparable or even superior anti-tumor and pro-apoptotic effects to DHA.[1][5] The proposed mechanisms, by analogy with DHA, include:

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the identification of DTA isomers in tissue samples.

Conclusion and Future Directions

The identification of this compound isomers in tissues presents a significant analytical challenge due to their low natural abundance. However, the application of robust lipid extraction and derivatization protocols, coupled with high-resolution chromatographic techniques like GC-MS and silver-ion HPLC, can enable their detection and characterization. The emerging biological activities of DTA in inflammation, cancer, and skin pigmentation underscore the importance of further research in this area. Future studies should focus on developing sensitive and specific quantitative assays for DTA isomers in various tissues to better understand their physiological roles and therapeutic potential.

References

- 1. Comparing the In Vitro Antitumor, Antioxidant and Anti-Inflammatory Activities between Two New Very Long Chain Polyunsaturated Fatty Acids, Docosadienoic Acid (DDA) and this compound (DTA), and Docosahexaenoic Acid (DHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Melanogenesis Partly through Suppressing the Intracellular MITF/Tyrosinase Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Critical Review on the Effect of Docosahexaenoic Acid (DHA) on Cancer Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Melanogenesis Partly through Suppressing the Intracellular MITF/Tyrosinase Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Docosahexaenoic acid inhibits cancer cell growth via p27Kip1, CDK2, ERK1/ERK2, and retinoblastoma phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Docosatrienoic Acid for Researchers and Drug Development Professionals

December 2025

Abstract

Docosatrienoic acid (DTA), a 22-carbon polyunsaturated fatty acid (PUFA), is emerging as a molecule of significant interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of DTA, its biosynthetic pathways, and detailed methodologies for its extraction and quantification. Aimed at researchers, scientists, and drug development professionals, this document consolidates current knowledge to facilitate further investigation and exploitation of this promising fatty acid. While found in various natural sources, DTA is not as abundant as other well-known PUFAs, making the identification of rich sources and efficient extraction techniques crucial. This guide presents quantitative data from various organisms, details the enzymatic steps of DTA biosynthesis, and offers comprehensive experimental protocols to support ongoing research and development efforts.

Introduction

This compound (DTA) is a very long-chain polyunsaturated fatty acid (VLCPUFA) with a 22-carbon backbone and three double bonds. Various isomers of DTA exist, with their nomenclature depending on the position of the double bonds. One notable isomer is the ω-3 DTA (13Z,16Z,19Z-docosatrienoic acid), which has garnered attention for its potential anti-inflammatory and antitumor properties.[1] The therapeutic potential of DTA underscores the importance of identifying and quantifying its presence in natural sources to enable further preclinical and clinical investigations. This guide serves as a technical resource, summarizing the current understanding of DTA's natural distribution and providing the necessary technical details for its study.

Natural Sources of this compound

This compound is found in a range of organisms, from microorganisms to fish. However, its concentration can vary significantly between species. The following tables summarize the available quantitative data on DTA content in various natural sources.

Microalgae

Certain species of microalgae have been identified as potent producers of DTA. Notably, a rare ω-8 isomer has been found in high concentrations in the green microalga Desmodesmus sp.

| Microalgal Species | Isomer | DTA Content (% of Total Fatty Acids) | Reference |

| Desmodesmus sp. (from Salt Lake, Tibet) | cis-8,11,14-docosatrienoic acid (ω-8) | ~20% | [Source] |

| Freshwater green microalgae | cis-8,11,14-docosatrienoic acid (ω-8) | 28.3% | [Source] |

Fish

This compound is a component of the fatty acid profile of several fish species, particularly freshwater fish. While often cited as a dominant ω-3 PUFA, specific quantitative data across a wide range of species is limited in publicly available literature.

| Fish Species | Tissue | DTA Content (% of Total Fatty Acids) | Reference |

| Four Freshwater Commercial Fish Species* | Muscle | Dominant ω-3 PUFA | [2][3] |

Note: The specific species and their individual DTA percentages were not detailed in the cited literature, which collectively analyzed four commercial species from Mwanza Gulf of Lake Victoria.

Genetically Engineered Plants

Metabolic engineering has enabled the production of DTA in oilseed crops, offering a potential sustainable source.

| Plant Species | Tissue | DTA Content (% of Total Fatty Acids) | Reference |

| Brassica carinata (Ethiopian mustard) - Transgenic | Seed | 16-20% | [Source] |

Biosynthesis of this compound

The biosynthesis of DTA occurs through the elongation and desaturation of shorter-chain polyunsaturated fatty acids via two primary pathways: the ω-3 and ω-6 pathways.[1][4]

ω-3 Pathway

In the ω-3 pathway, α-linolenic acid (ALA, 18:3n-3) is the precursor. It undergoes a series of enzymatic reactions to be converted into DTA.

ω-6 Pathway

The ω-6 pathway begins with linoleic acid (LA, 18:2n-6). Through a series of elongation and desaturation steps, LA can also lead to the production of DTA.

Key Enzymes in DTA Biosynthesis

Several key enzymes are involved in the biosynthesis of DTA:

-

Elongases (e.g., EhELO1): These enzymes are responsible for extending the carbon chain of the fatty acid.

-

Desaturases (e.g., CpDesX, PiO3): These enzymes introduce double bonds at specific positions in the fatty acid chain.

The interplay of these enzymes determines the final concentration and isomeric form of DTA produced by an organism.

Experimental Protocols

The accurate quantification of this compound from natural sources requires robust and validated experimental protocols. The following sections detail the methodologies for lipid extraction, fatty acid derivatization, and analysis.

Lipid Extraction from Microalgae

A common and effective method for extracting lipids from microalgae is a modified Bligh & Dyer method.

Materials:

-

Lyophilized microalgal biomass

-

Chloroform

-

Methanol

-

Deionized water

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream apparatus

Procedure:

-

Weigh approximately 100 mg of lyophilized microalgal biomass into a glass centrifuge tube.

-

Add 2 mL of methanol and 1 mL of chloroform to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

-

Add an additional 1 mL of chloroform and vortex for another 30 seconds.

-

Add 1.8 mL of deionized water to induce phase separation and vortex for 30 seconds.

-

Centrifuge the mixture at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

-

Evaporate the chloroform under a gentle stream of nitrogen gas until a constant weight of the lipid extract is achieved.

-

Store the extracted lipids at -20°C under a nitrogen atmosphere until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the extracted fatty acids must be derivatized to their more volatile methyl esters.

Materials:

-

Extracted lipid sample

-

Toluene

-

0.5 M Sodium methoxide in methanol

-

14% Boron trifluoride in methanol (BF3-methanol)

-

Saturated sodium chloride solution

-

Hexane

-

Anhydrous sodium sulfate

-

Heater block or water bath

-

Glass reaction vials with Teflon-lined caps

Procedure:

-

To the dried lipid extract, add 1 mL of toluene.

-

Add 2 mL of 0.5 M sodium methoxide in methanol.

-

Cap the vial tightly and heat at 90°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 2 mL of 14% BF3-methanol, recap the vial, and heat at 90°C for another 30 minutes.

-

After cooling to room temperature, add 3 mL of hexane and 3 mL of saturated sodium chloride solution.

-

Vortex the mixture for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

The FAME sample is now ready for GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: Agilent J&W DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar polar column suitable for FAME separation.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Internal Standard: For accurate quantification, an internal standard should be added to the sample prior to the extraction or derivatization step. A suitable internal standard for DTA analysis is triheptadecanoin (C17:0 TAG) or a certified DTA standard with a stable isotope label.

Quantification: The concentration of DTA is determined by comparing the peak area of its corresponding FAME with the peak area of the internal standard. A calibration curve should be generated using certified reference standards of DTA to ensure accuracy.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathways of this compound (DTA).

Experimental Workflow for DTA Quantification

Caption: Experimental workflow for DTA quantification.

Conclusion

This compound represents a fatty acid with considerable therapeutic promise, warranting further in-depth investigation. This technical guide has provided a comprehensive overview of the known natural sources of DTA, highlighting the potential of certain microalgae species and genetically engineered crops as significant producers. The detailed biosynthetic pathways and experimental protocols for extraction and quantification offer a practical framework for researchers and drug development professionals. The continued exploration of diverse natural sources, coupled with the optimization of analytical techniques, will be pivotal in advancing our understanding of DTA and harnessing its potential for human health.

References

- 1. Stepwise metabolic engineering of this compound – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Composition and Levels of Selected Polyunsaturated Fatty Acids in Four Commercial Important Freshwater Fish Species from Lake Victoria, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Deep Dive into the Biological Functions of Docosatrienoic Acid Derivatives: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the multifaceted biological functions of docosatrienoic acid (DTA) derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of their anti-inflammatory, anti-cancer, neuroprotective, and skin health-promoting properties, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

This compound (DTA), a very long-chain polyunsaturated fatty acid, and its derivatives are emerging as significant bioactive lipids with a wide array of physiological effects. This technical guide synthesizes current research to provide a detailed understanding of their mechanisms of action and potential therapeutic applications.

Core Biological Functions and Quantitative Activity

DTA derivatives have demonstrated potent activities across several key biological domains. The following tables summarize the quantitative data on their efficacy in various in vitro and in vivo models.

| Biological Activity | DTA Derivative | Test System | Metric | Value | Reference |

| Anti-Cancer | Docosadienoic Acid (DDA) | Human Breast Cancer (SK-BR-3, MDA-MB-231) | - | Comparable or better than DHA | [1] |

| This compound (DTA) | Human Breast Cancer (SK-BR-3, MDA-MB-231) | - | Comparable or better than DHA | [1] | |

| Anti-Inflammatory | Docosadienoic Acid (DDA) | Human Macrophages (THP-1) | Cytokine Reduction | Strong | [1] |

| This compound (DTA) | Human Macrophages (THP-1) | Cytokine Reduction | Strong | [1] | |

| Resolvin D5 | Human Monocytic (THP-1) cells | IL-6 Production | Inhibition | [2][3] | |

| Resolvin D5 | Human Monocytic (THP-1) cells | CCL5 Production | Inhibition | [2][3] | |

| Skin Health | This compound (DTA) | B16F10 Melanoma Cells | Melanin Content | Reduction | [4] |

| This compound (DTA) | B16F10 Melanoma Cells | Tyrosinase Activity | Inhibition | [4] | |

| Derivative 5c | Mushroom Tyrosinase | IC50 | 0.0089 µM | [5] | |

| Kojic Acid (Standard) | Mushroom Tyrosinase | IC50 | 16.69 µM | [5] | |